molecular formula C19H23N5O2S2 B2731251 2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)-N,N,4-trimethylthiazole-5-carboxamide CAS No. 1396876-21-3

2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)-N,N,4-trimethylthiazole-5-carboxamide

Cat. No.: B2731251
CAS No.: 1396876-21-3
M. Wt: 417.55
InChI Key: YXFRDNHNNRTPNT-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a thiazole ring, an amide group, and a carboxamide group. Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Amides and carboxamides are functional groups that contain a carbonyl group (C=O) and a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole ring, followed by various substitution reactions to introduce the other functional groups. Unfortunately, without specific information or references, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, amide, and carboxamide groups would contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in it. For example, the thiazole ring might undergo electrophilic substitution reactions, while the amide and carboxamide groups might participate in nucleophilic substitution or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would be influenced by the functional groups present in it. For example, the presence of the polar amide and carboxamide groups might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles

Benzothiazole (BT) derivatives, including 2-(thio)ureabenzothiazoles (TBT and UBT), have broad biological activities and are significant in medicinal chemistry. For instance, Frentizole, a UBT derivative, is used for treating rheumatoid arthritis and systemic lupus erythematosus. Moreover, the UBTs Bentaluron and Bethabenthiazuron serve as commercial fungicides and herbicides. These compounds illustrate the diverse applications of benzothiazole derivatives in developing therapeutic agents and agricultural chemicals, highlighting the chemical versatility and biological relevance of such structures (M. Rosales-Hernández et al., 2022).

Synthetic Procedures to Access 2-Guanidinobenzazoles of Biological Interest

Benzazoles and their derivatives are vital in medicinal chemistry due to their varied biological activities, including antihistaminic, anthelmintic, and fungicidal properties. The synthesis of 2-guanidinobenzazoles (2GBZs) demonstrates the ongoing interest in developing new procedures to access compounds with enhanced biological activity. This work emphasizes the synthetic chemists' interest in modifying the biological activities of these heterocycles through various functionalizations, underpinning the role of structural modifications in discovering new pharmacophores (M. Rosales-Hernández et al., 2022).

Biological Effects of Acetamide, Formamide, and Their Derivatives

Although not directly related to the query compound, the study of acetamide, formamide, and their derivatives provides insight into the biological implications of small molecular modifications. This review sheds light on the toxicological aspects of these chemicals, reflecting the importance of understanding the biological consequences of chemical exposure. Such knowledge is crucial for the safe development and use of new chemical entities in various applications, including pharmaceuticals and agrochemicals (G. Kennedy, 2001).

Imidazole Derivatives and Their Antitumor Activity

Imidazole derivatives, including those reviewed here, show promise in antitumor drug development. The structures under consideration offer insights into the search for new antitumor drugs and the synthesis of compounds with varying biological properties. This highlights the importance of exploring different heterocyclic compounds for their potential therapeutic applications (M. Iradyan et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many thiazole derivatives have been found to have biological activity, such as antimicrobial, antifungal, antiviral, and antitumor properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include exploring its potential biological activities and developing more efficient methods for its synthesis .

Properties

IUPAC Name

2-[[2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S2/c1-10-7-8-11(2)15-14(10)22-19(28-15)24(6)9-13(25)21-18-20-12(3)16(27-18)17(26)23(4)5/h7-8H,9H2,1-6H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFRDNHNNRTPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NC3=NC(=C(S3)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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